molecular formula C26H27FePS B1511454 (Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene CAS No. 503859-61-8

(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene

Cat. No.: B1511454
CAS No.: 503859-61-8
M. Wt: 458.4 g/mol
InChI Key: GASXLROKFOTRGN-UHFFFAOYSA-N
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Description

(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene is a useful research compound. Its molecular formula is C26H27FePS and its molecular weight is 458.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Iron complexes have been widely studied for their catalytic applications, including in sulfimidation reactions and cycloisomerization processes. For instance, iron(II)-catalyzed reactions involving propargyl sulfides demonstrate the utility of iron complexes in organic synthesis, producing N-allenylsulfenimides with significant yields. This showcases the potential of iron catalysts in facilitating a variety of organic transformations (Bacci, Greenman, & Van Vranken, 2003).

Coordination Chemistry and Material Science

The coordination behavior of iron complexes with sterically protected ligands highlights their versatility in forming various structural motifs. These complexes exhibit unique properties, such as catalytic activity for enyne cycloisomerization, which is crucial in synthesizing complex organic molecules (Freytag, Ito, & Yoshifuji, 2006).

Electrochemical Sensing and Catalysis

Iron complexes have been explored as electrocatalysts and sensors. For example, reduced graphene oxide/iron(II) porphyrazine hybrids show electrocatalytic activity towards the oxidation of NADH and L-cysteine, indicating their potential in electrochemical sensing applications (Koczorowski et al., 2019).

Environmental and Green Chemistry

Iron-based catalysts are also significant in environmental chemistry, facilitating oxidation reactions with eco-friendly oxidants. This is exemplified in studies where iron complexes catalyze the oxidation of organic substrates using hydrogen peroxide or tert-butyl hydroperoxide, aligning with the principles of green chemistry (Mutlu, Semerci, & Türk, 2019).

Mechanism of Action

Properties

IUPAC Name

(2-tert-butylsulfanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASXLROKFOTRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FePS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746182
Record name Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503859-61-8
Record name Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene
Reactant of Route 2
(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene
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(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene
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(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene
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(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene
Reactant of Route 6
(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene

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